
2-Chloro-6-(4-phenoxyphenyl)pyrazine
Übersicht
Beschreibung
2-Chloro-6-(4-phenoxyphenyl)pyrazine, also known as 2-C6P, is an aromatic heterocyclic compound that has been used in a variety of scientific research applications. It is a colorless solid that has a melting point of 146°C and is soluble in most organic solvents. This compound has been used in various areas of research, including organic synthesis, drug design, and material science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Pyrazolines, including those related to 2-Chloro-6-(4-phenoxyphenyl)pyrazine, are known for their antimicrobial activities. Various derivatives have been synthesized and tested for antibacterial and antifungal activities (Shailesh H. Shah & P. Patel, 2012).
- Novel pyrazine sorafenib analogs have been designed and synthesized, showing potential as antitumor agents. Some of these compounds demonstrated strong antiproliferative activity against cancer cell lines (Zrinka Rajić Džolić et al., 2016).
Antimycobacterial and Cytotoxicity Research
- N-phenylpyrazine-2-carboxamides, structurally related to 2-Chloro-6-(4-phenoxyphenyl)pyrazine, have demonstrated significant in vitro activity against Mycobacterium tuberculosis. Variations in the phenyl part of the molecule showed maintained activity, with certain compounds exhibiting low cytotoxicity (J. Zítko et al., 2013).
Pyrazine-based Polymers and Materials
- Pyrazine-based oligomeric phthalonitrile resins, synthesized for high-performance applications, exhibit excellent thermal stability and low water uptake, indicating potential for advanced material applications (Yao Liu et al., 2019).
Fluorescent Sensors and Photophysical Properties
- Pyrazine derivatives have been explored as fluorescent sensors. For example, a pyrazoline derivative showed high selectivity and low detection limit for zinc ions (Zhong-Liang Gong et al., 2011).
- Pyrazine-based push–pull chromophores have been synthesized, displaying strong emission solvatochromism and potential for applications in optoelectronics (Kellyn M Hoffert et al., 2017).
Zukünftige Richtungen
: Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14865-14882. Link : Smolecule. (n.d.). 2-Chloro-6-(4-phenoxyphenyl)pyrazine. Link
Eigenschaften
IUPAC Name |
2-chloro-6-(4-phenoxyphenyl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-16-11-18-10-15(19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHKFOJDLJXNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CN=CC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-phenoxyphenyl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



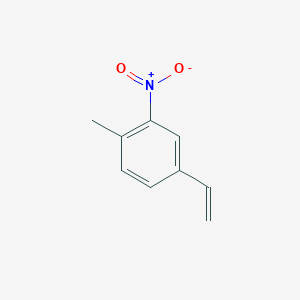

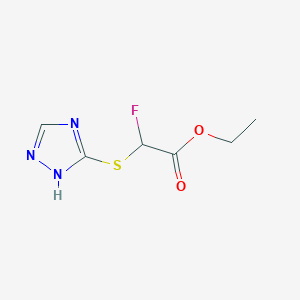

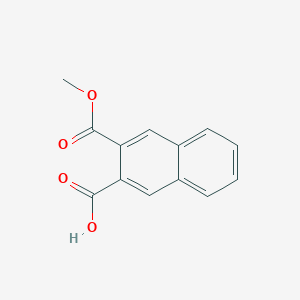



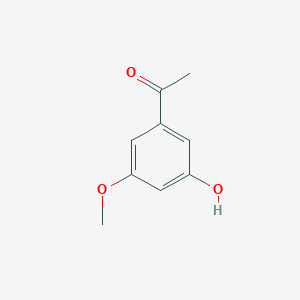
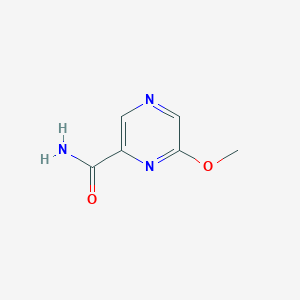



![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3131952.png)